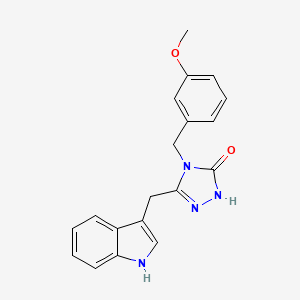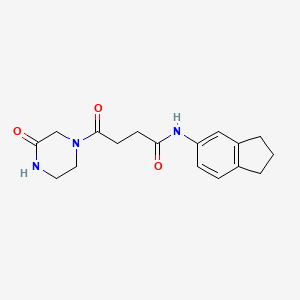![molecular formula C16H26N2O3S B4261060 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4261060.png)
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide
Vue d'ensemble
Description
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as UMB 38, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine sulfonamide derivatives, which have been shown to exhibit various biological activities.
Mécanisme D'action
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 exerts its biological effects by binding to and modulating the activity of various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and motor function in animal models of neurodegenerative diseases. In addition, 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in its pure form. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 also has some limitations for laboratory experiments. It has low solubility in aqueous solutions, which can limit its efficacy in some experiments. In addition, 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38. One potential direction is to further investigate its neuroprotective and anti-inflammatory properties in animal models of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to investigate the safety and efficacy of 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 in human clinical trials.
Applications De Recherche Scientifique
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In addition, 3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide 38 has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-17(2)22(19,20)18-11-5-7-15(13-18)10-9-14-6-4-8-16(12-14)21-3/h4,6,8,12,15H,5,7,9-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJSFURFOLIKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)


![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)

![N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4261084.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B4261093.png)
